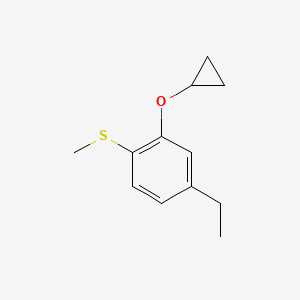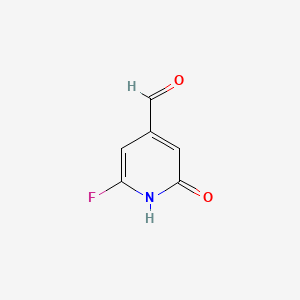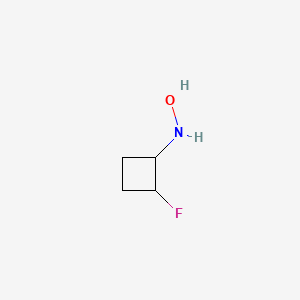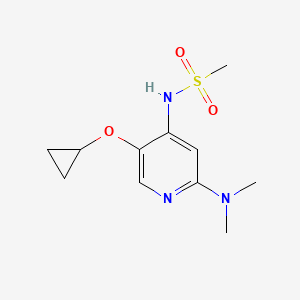
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a phenyl ring. This compound is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification and characterization using methods such as NMR, HPLC, and LC-MS .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, although it is not intended for human use.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the cyclopropoxy group can undergo ring-opening reactions, while the methylsulfane group can be involved in redox processes. These interactions can modulate the activity of enzymes and other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Cyclopropoxy-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethylphenyl)(methyl)sulfane: Lacks the cyclopropoxy group.
Uniqueness
(2-Cyclopropoxy-4-ethylphenyl)(methyl)sulfane is unique due to the presence of both the cyclopropoxy and ethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for research purposes.
Eigenschaften
Molekularformel |
C12H16OS |
|---|---|
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-ethyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16OS/c1-3-9-4-7-12(14-2)11(8-9)13-10-5-6-10/h4,7-8,10H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
FINGJDBPIBNJNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)SC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)













